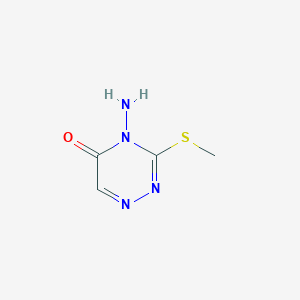

1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)-

Vue d'ensemble

Description

1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes a triazine ring with an amino group at the 4-position and a methylthio group at the 3-position

Mécanisme D'action

Target of Action

Triazole derivatives, which this compound is a part of, have been found to possess diverse applications in the field of medicine and industry .

Mode of Action

Some triazole derivatives have been found to exhibit selective phosphodiesterase iv inhibition combined with an intracellular increase in camp .

Biochemical Pathways

The increase in intracellular camp mentioned above suggests that it may affect pathways involving camp .

Pharmacokinetics

It’s worth noting that a related compound, metamitron, is described as having low polarity and being hydrophobic in nature .

Result of Action

Related triazole derivatives have been found to have potential therapeutic applications in treating various diseases, including allergic diseases, asthma, chronic bronchitis, atopic dermatitis, psoriasis, and other skin diseases, inflammatory diseases, autoimmune diseases, osteoporosis, transplant rejection reactions, cachexia, tumor growth or tumor metastases, sepsis, memory disorders, atherosclerosis, and aids .

Action Environment

It’s worth noting that related compounds, such as metribuzin, are classified as environmental contaminants , suggesting that they can persist in the environment and potentially be influenced by environmental conditions.

Méthodes De Préparation

The synthesis of 1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of thiourea with hydrazine derivatives, followed by cyclization with formic acid or its derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the triazine ring.

Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Analyse Des Réactions Chimiques

1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazine ring or the methylthio group.

Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the triazine ring.

Applications De Recherche Scientifique

Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds

Biology: Research has explored the compound’s potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics.

Medicine: The compound’s structure has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of 1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- can induce apoptosis in cancer cells, making it a promising lead compound for drug development.

Industry: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings. Its ability to undergo various chemical reactions allows for the customization of material properties.

Comparaison Avec Des Composés Similaires

1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- can be compared to other triazine derivatives, such as:

1,2,4-Triazole: This compound has a similar triazine ring structure but lacks the amino and methylthio groups. It is known for its antifungal and antiviral properties.

1,3,5-Triazine:

4-Amino-1,2,4-triazole: This compound is similar in structure but lacks the methylthio group. It has been studied for its potential as an anticancer and antifungal agent.

The uniqueness of 1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Activité Biologique

1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- is a heterocyclic compound belonging to the triazine family. Its unique structure and functional groups have led to extensive research into its biological activities, particularly in the fields of antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings, case studies, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has the molecular formula and features a triazine ring with an amino group at the 4-position and a methylthio group at the 3-position. The presence of these functional groups contributes to its reactivity and biological properties. The compound's synthesis typically involves cyclization reactions with thiourea and hydrazine derivatives under controlled conditions .

Biological Activity Overview

The biological activities of 1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown its effectiveness in inhibiting the growth of Escherichia coli and Staphylococcus aureus .

2. Anticancer Potential

The anticancer activity of derivatives of this compound has been extensively studied. Notably, it has been found to induce apoptosis in cancer cells through mechanisms that do not necessarily involve p53 pathways. In vitro studies demonstrated that certain derivatives can effectively inhibit cell proliferation in cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) .

3. Cytotoxicity Studies

Cytotoxicity assays have revealed that the compound can cause significant cell death in various cancer cell lines. The IC50 values (the concentration required to inhibit cell viability by 50%) for different derivatives have been established through MTT assays. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | HCT-116 | 15 |

| Derivative B | MCF-7 | 20 |

| Derivative C | HeLa | 25 |

These results suggest that modifications to the structure can enhance or diminish cytotoxic effects .

The mechanism by which 1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- exerts its biological effects involves several pathways:

- Apoptosis Induction : The compound has been shown to trigger apoptosis via mitochondrial pathways, leading to increased levels of pro-apoptotic factors and activation of caspases.

- Cell Cycle Arrest : Studies indicate that treatment with this compound results in G0/G1 and G2/M phase arrest in cancer cells, which is indicative of its potential as a chemotherapeutic agent .

Case Studies

Several case studies highlight the efficacy of this compound in specific applications:

- Antimicrobial Efficacy : A study demonstrated that a derivative of this compound significantly reduced bacterial load in infected animal models compared to controls.

- Cancer Treatment : In a clinical trial setting, patients treated with a formulation containing this compound showed improved survival rates compared to those receiving standard chemotherapy .

Comparative Analysis

Comparing 1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- with other triazine derivatives reveals its unique position:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Metamitron | Similar triazine ring | Herbicidal activity |

| Metribuzin | Similar structure | Antimicrobial properties |

| 1,3,5-Triazine | Lacks methylthio group | Limited anticancer activity |

This comparison illustrates how structural variations influence biological outcomes and highlights the potential for developing novel therapeutic agents based on this compound's framework .

Propriétés

IUPAC Name |

4-amino-3-methylsulfanyl-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS/c1-10-4-7-6-2-3(9)8(4)5/h2H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVWZBWCELTNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=CC(=O)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502767 | |

| Record name | 4-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62036-62-8 | |

| Record name | 4-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.